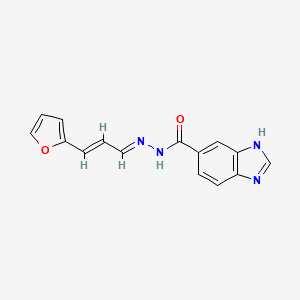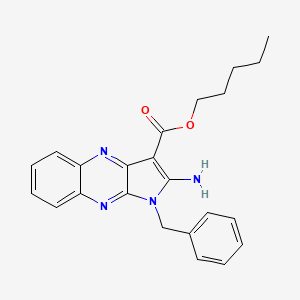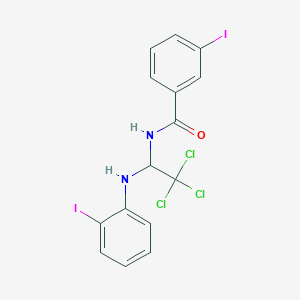
1-Tert-butyl-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-3-(3,4-dichlorophenyl)urea is an organic compound with the molecular formula C11H14Cl2N2O It is a member of the urea family, characterized by the presence of a urea moiety linked to a tert-butyl group and a dichlorophenyl group
Vorbereitungsmethoden
The synthesis of 1-Tert-butyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of tert-butyl isocyanate with 3,4-dichloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The general reaction can be represented as follows:
tert-Butyl isocyanate+3,4-dichloroaniline→this compound
Analyse Chemischer Reaktionen
1-Tert-butyl-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-3-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Tert-butyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Tert-butyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:
1-Butyl-3-(3,4-dichlorophenyl)urea: This compound has a butyl group instead of a tert-butyl group, leading to differences in chemical properties and reactivity.
1-Tert-butyl-3-(4-chlorophenyl)urea: The presence of a single chlorine atom in the phenyl ring affects its chemical behavior compared to the dichlorinated version.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct steric and electronic properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Eigenschaften
CAS-Nummer |
5006-91-7 |
|---|---|
Molekularformel |
C11H14Cl2N2O |
Molekulargewicht |
261.14 g/mol |
IUPAC-Name |
1-tert-butyl-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H2,14,15,16) |
InChI-Schlüssel |
SXZSYOSKRUBGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Ethoxyphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11971908.png)
![(5E)-2-(4-butoxyphenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971913.png)




![N-(1-[(allylamino)carbonyl]-2-{3-nitrophenyl}vinyl)benzamide](/img/structure/B11971956.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11971959.png)
![7,9-Dichloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11971967.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971972.png)
![2,4-diiodo-6-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-1-ium-4-yl]imino}methyl]phenolate](/img/structure/B11971990.png)
![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)

